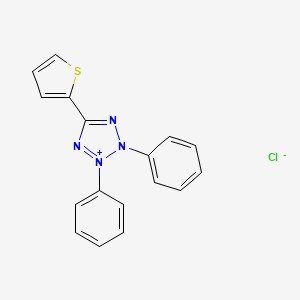

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride

Übersicht

Beschreibung

Evaluation of Antifungal Susceptibility

2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride has been evaluated for its efficacy in a colorimetric antifungal susceptibility test. The test involved 24 strains of Candida species and showed promising results, with minimal inhibitory concentrations (MICs) for ketoconazole and itraconazole being within two dilutions of those obtained by the standard method. This indicates the potential of this compound in antifungal testing .

Synthesis Analysis

The synthesis of a related compound, triphenyl tetrazolium (TPT), was achieved through a cation exchange reaction involving phenobarbital and triphenyl tetrazolium chloride in deionized water. The reaction produced colorless crystals suitable for X-ray structural analysis, which revealed the compound's crystallization in the monoclinic space group. Density functional theory (DFT) calculations were used to study the molecular association structure in the solution, providing insights into the synthesis process and molecular interactions .

Molecular Structure Analysis

The molecular structure of the synthesized compound was analyzed using X-ray diffraction (XRD), revealing its crystallization in the monoclinic space group with specific cell dimensions. The intermolecular hydrogen bond interactions were studied using atoms in molecule (AIM) analysis, reduced density gradient (RDG) methods, and the non-covalent interaction (NCI) index method. The molecular electrostatic potential (MEP) surfaces were also analyzed to identify electrophilic and nucleophilic centers .

Chemical Reactions Analysis

2,3,5-Triphenyl-tetrazolium chloride undergoes radiation-chemical reactions, forming intermediate tetrazolium radicals under both oxidizing and reducing conditions. In reducing conditions, the formation of formazan and its dimer, diformazan, was observed. These reactions have practical applications, such as in dosimetry, where a polyvinyl-alcohol-based film containing the compound can measure radiation doses .

Physical and Chemical Properties Analysis

The resistance to reduction of 2,3,5-triphenyl-2H-tetrazolium chloride varies in the presence of different polyelectrolytes. Studies involving diafiltration, (1)H NMR, and UV-vis spectroscopies have shown different dissociation constants and spectroscopical differences when the compound interacts with polyelectrolytes. Dynamic light scattering (DLS) indicated a higher tendency for intermolecular aggregation in certain polyelectrolyte complexes, suggesting the formation of hydrophobic ion pairs .

Case Studies and Applications

The compound has been preliminarily assessed as a seed germination indicator for various crops, showing results as reliable as actual germination tests. This application demonstrates the versatility of the compound beyond its chemical properties, providing a practical tool for agricultural studies .

Wirkmechanismus

Target of Action

Similar compounds like tetrazolium salts are known to interact with cellular components, particularly in the mitochondria .

Mode of Action

It can be inferred from similar compounds like tetrazolium salts, which are reduced in the mitochondria of living cells to form a colored formazan product . This reduction is often associated with cellular respiration .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it may be involved in pathways related to cellular respiration and redox reactions .

Result of Action

Similar compounds like tetrazolium salts are known to produce a colored formazan product upon reduction, which can be used to indicate cellular respiration .

Eigenschaften

IUPAC Name |

2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHVMOZOYHDIGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride | |

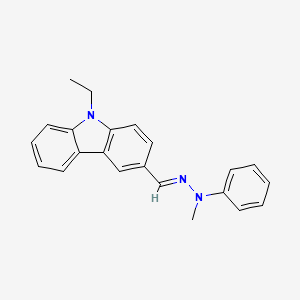

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride in resource-limited settings?

A1: The research highlights two key advantages of using 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride in resource-limited settings:

- Eliminates the need for centrifugation: Traditional tuberculosis testing requires sputum centrifugation, which necessitates centrifuges. These machines can be expensive, require maintenance, and pose a biohazard risk. The use of 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride in conjunction with filtration eliminates this requirement, making the process simpler and safer. []

- Reduces workload: By enabling naked-eye detection of bacterial growth, 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride removes the need for repeated microscopic screening of the cultures. This simplification saves significant time and labor for healthcare workers in settings where resources are stretched thin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)